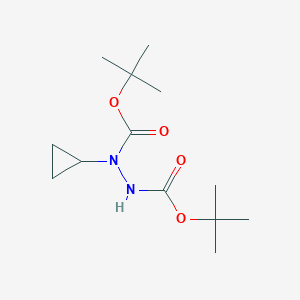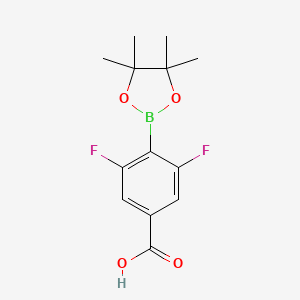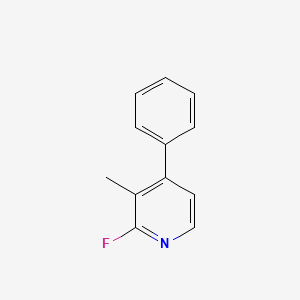
Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate
Descripción general
Descripción
Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C13H24N2O4 . It is also known by other names such as 1,2-Di-Boc-1-cyclopropylhydrazine .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropyl group attached to a hydrazine group, which is in turn attached to two carboxylate groups . The exact structure can be represented by the InChI code:InChI=1S/C13H24N2O4/c1-12(2,3)18-10(16)14-15(9-7-8-9)11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,16) . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 272.34 g/mol . The compound has a predicted density of 1.10±0.1 g/cm3 . Other properties such as boiling point, melting point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Synthesis Improvement
Di-tert-butyl 1-cyclopropylhydrazine-1,2-dicarboxylate has been utilized in improving synthesis processes. For instance, a reaction involving [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane, in the presence of Mn(dpm)(3), yields di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate. This process is a significant advancement in terms of scalability, safety, and cost over previous synthesis methods for similar compounds (Bunker et al., 2011).
Facilitating Synthesis of Cyclopropylhydrazine Salts
The chemical has been used in the efficient synthesis of cyclopropylhydrazine salts. A copper salt-catalyzed addition to the azo group of di-tert-butyl azodicarboxylate followed by deprotection generates these salts in high yields (Shibue & Fukuda, 2014).
Alkylation Methods
Methods for alkylation of di-tert-butyl hydrazine-1,2-dicarboxylate have been explored, leading to the production of mono- or di-substituted hydrazine derivatives under mild conditions. These methods provide precursors for trisubstituted hydrazines (Rasmussen, 2006).
Insecticidal Activity
In the context of pest control, this compound derivatives have demonstrated insecticidal activity. These compounds, as part of N-tert-butyl-N,N'-diacylhydrazines, act as nonsteroidal ecdysone agonists and have shown efficacy against various pests (Wang et al., 2011).
Supramolecular Self-Assembles
The compound has been involved in the creation of supramolecular self-assembles using p-tert-butylthiacalix[4]arenes. These structures are capable of recognizing metal cations and dicarboxylic acids, forming three-component supramolecular systems (Yushkova et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-cyclopropyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)18-10(16)14-15(9-7-8-9)11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZCNVHWTVEKDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C1CC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322476.png)
![[4-(2,6-Dimethyl-morpholin-4-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322482.png)
![(4-{[Bis-(2-methoxy-ethyl)-amino]-methyl}-phenyl)-methanol, 95%](/img/structure/B6322487.png)








